4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid

Lipophilicity Drug Design ADME

Designed for medicinal chemists exploring SAR around 3-alkoxy-thiophene-2-carboxylic acid scaffolds. This compound bridges the lipophilicity gap (XLogP3=3.7) between non-halogenated (XLogP3=3.0) and di-chlorinated (XLogP3=4.2) analogs, enabling systematic logP-driven ADME optimization without de novo synthesis. The single fluorine atom on the benzyloxy ring provides a strategic handle for fluorine-scanning in lead series. • Purity: NLT 98% (HPLC), minimizing assay interference risks in sensitive biochemical screens. • MW: 286.71 g/mol-suitable for fragment-based and CNS drug discovery programs. • Shipping: Ambient; long-term storage at -20°C, protect from light.

Molecular Formula C12H8ClFO3S
Molecular Weight 286.71 g/mol
Cat. No. B12071194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid
Molecular FormulaC12H8ClFO3S
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(SC=C2Cl)C(=O)O)F
InChIInChI=1S/C12H8ClFO3S/c13-9-6-18-11(12(15)16)10(9)17-5-7-1-3-8(14)4-2-7/h1-4,6H,5H2,(H,15,16)
InChIKeyWEUZEHRCCSZCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated Thiophene Building Block Profile


4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1710661-43-0) is a tetrasubstituted thiophene derivative featuring a 4-chloro substituent on the heterocyclic core and a 4-fluorobenzyl ether at the 3-position. It belongs to the class of 3-alkoxy-thiophene-2-carboxylic acids, a scaffold recognized for its utility in medicinal chemistry and materials science [1]. Its calculated logP (XLogP3) is 3.7, placing it in a moderate lipophilicity range distinct from both its non-halogenated and di-halogenated analogs, with a topological polar surface area (TPSA) of 74.8 Ų [1]. The compound is commercially available with minimum purity specifications of 95% (AKSci) and NLT 98% (MolCore) . This specific substitution pattern—a chlorine atom for electronic tuning on the ring and a fluorinated benzyl group for enhanced metabolic stability—creates a unique profile that is not replicated by its closest commercially available analogs.

Chloro-fluoro substitution pattern supports electronic and metabolic tuning studies
Two purity specifications available for synthesis or assay-grade procurement
May support ADME-driven SAR and fragment-based design workflows

Why Generic Analogs Cannot Replace This Congener


Thiophene-2-carboxylic acid derivatives are a broad class of building blocks, but their physicochemical properties and suitability for specific synthetic applications are highly sensitive to the nature and position of substituents. Simple substitution of the 4-chloro or 4-fluorobenzyl groups with other halogens alters critical parameters such as lipophilicity, molecular weight, and hydrogen bond acceptor count, as demonstrated by PubChem-computed property comparisons [1][2][3]. This particular compound offers an optimized balance of these properties, making it functionally distinct from its non-fluorinated (XLogP3 = 3.0) or di-chlorinated (XLogP3 = 4.2) analogs. The presence of a single fluorine atom on the benzyl ring provides a strategic advantage for medicinal chemistry programs aiming to modulate metabolic stability without the excessive bulk, lipophilicity, or distinct reactivity profile introduced by a chlorine or bromine atom in the same position.

Lipophilicity profile may shift
Removing the 4-chloro or replacing the 4-fluorobenzyl group alters partition coefficient, which can change ADME behavior.
Hydrogen-bond capacity reduces with chlorine-for-fluorine swap
Substituting the fluorobenzyl with chlorobenzyl decreases H-bond acceptor count, potentially removing fluorine-specific interactions.
Purity grade mismatch may affect reproducibility
Using lower-purity material (95% specification) risks introducing synthetic byproducts that interfere with sensitive assays or couplings.

Quantitative Differentiation from Closest Analogs


Controlled Lipophilicity via Chloro Substitution

The addition of the 4-chloro substituent to the thiophene core in 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid results in a calculated logP (XLogP3) of 3.7, which is 0.7 log units higher than the non-chlorinated analog 3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid (XLogP3 = 3.0) [1][2]. This is a significant shift in lipophilicity, known to influence membrane permeability and plasma protein binding.

Lipophilicity Control
Method context
+0.7 logP (3.7 vs 3.0)
Supports logP modulation in SAR studies
Computed by XLogP3; experimental validation advised
Lipophilicity Drug Design ADME

Fluorine-Specific Hydrogen Bond Acceptor Profile

The target compound possesses 5 hydrogen bond acceptors, as computed by Cactvs, whereas the direct di-chloro analog 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid has only 4 [1][2]. The additional acceptor is attributed to the C-F bond of the fluorobenzyl group, as fluorine can act as a weak hydrogen bond acceptor, a property absent in the C-Cl bond.

H-Bond Acceptor
Class-level
5 vs 4 acceptors
Fluorine-specific H-bonding potential indicated
C-F weak acceptor; class-level inference
Halogen Bonding Molecular Recognition Medicinal Chemistry

Optimized Molecular Weight for Lead-Likeness

The molecular weight of the target compound is 286.71 g/mol, which is 16.5 g/mol lower than the di-chloro analog 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (303.2 g/mol) [1][2]. While the difference appears modest, in the context of fragment-based drug design and lead optimization, every 10-15 g/mol can be significant for maintaining ligand efficiency metrics.

Molecular Weight
Reported
Δ −16.5 g/mol
May support fragment-based ligand efficiency
Calculated MW; may align with CNS lead profiles
Drug-Likeness Fragment-Based Design Lead Optimization

High-Purity Supplier Specification Advantage

The target compound is available at a minimum purity of 98% (NLT 98%) from MolCore, certified to ISO standards for global pharmaceutical R&D and quality control applications . This is higher than the standard 95% purity specification offered by another major vendor, AKSci . Lower purity grades may contain synthetic byproducts that can interfere with sensitive biological assays or downstream coupling reactions.

Purity Specification
Specification review
NLT 98% vs 95%
Higher purity may reduce assay interference
Supplier specification; verify via COA
Chemical Purity Procurement Quality Assurance

Recommended Procurement Scenarios


Fine-Tuning LogP in Lead Optimization

When synthesizing a series of 3-alkoxy-thiophene-2-carboxylic acid derivatives for SAR studies, this compound serves as a strategic intermediate to achieve an intermediate lipophilicity of 3.7. This fills the gap between the more polar non-chlorinated parent (XLogP3 = 3.0) and the more lipophilic di-chloro analog (XLogP3 = 4.2) [1]. Procurement of all three allows for a systematic exploration of logP-driven ADME properties without the need for de novo synthesis.

Fluorine Scanning for Metabolic Stability

The presence of a single fluorine atom on the benzyloxy ring, which contributes to the compound's 5 hydrogen bond acceptors, makes it a prime candidate for fluorine-scanning in a lead series [1]. A direct comparator like 4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid, with only 4 acceptors, would not provide the same fluorine-mediated interaction potential . Researchers can procure both to deconvolute the specific contribution of fluorine to potency or metabolic stability.

High-Assurance Screening Library Construction

For laboratories building or replenishing a high-quality screening deck for biochemical or cell-based assays, the MolCore-sourced material at NLT 98% purity [1] is the recommended procurement choice. At 95% purity , the risk of a 2-5% impurity interfering with sensitive assays (e.g., GPCR binding or kinase inhibition) is non-negligible, making the higher-purity option the scientifically safer and more cost-effective long-term choice.

Fragment-Based Design with Strict MW Limits

With a molecular weight of 286.71 g/mol, this compound is more suitable for fragment-based or CNS drug discovery programs that impose a heavy penalty for high molecular weight compared to the di-chloro analog (303.2 g/mol) [1]. The 16.5 g/mol difference can be decisive when optimizing ligand efficiency metrics, making this the preferred thiophene core for fragment elaboration.

Application
Selection Property
Validation Focus
LogP-Driven ADME SAR
Intermediate lipophilicity profile
LogP titration across analog series
Fluorine Scanning Studies
Fluorine-specific H-bond acceptor count
Fluorine-mediated interaction SAR
Screening Library Construction
Higher purity specification
Impurity interference risk reduction
Fragment-Based / CNS Design
Lower molecular weight profile
Ligand efficiency metric review
Quote Request

Request a Quote for 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.